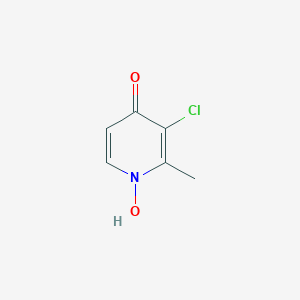
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide has been investigated for its potential antimicrobial properties . Research indicates that it exhibits activity against certain bacterial strains, making it a candidate for the development of new antibiotics. The compound's structure allows it to act as an enzyme inhibitor , which could influence biochemical pathways relevant to drug development.
Case Study: Antimicrobial Activity
A study examined the efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further pharmacological studies are needed to elucidate its mechanisms of action and therapeutic potential.
Agriculture
In agricultural applications, compounds in the pyridine series, including 4-Pyridinol derivatives, have been explored for their pesticidal properties . Their ability to inhibit specific enzymes in pests can lead to effective pest management strategies.
Case Study: Pesticidal Efficacy
Research conducted on the use of pyridine derivatives showed promising results in controlling pest populations while minimizing environmental impact. Field trials indicated that formulations containing 4-Pyridinol derivatives led to a significant reduction in pest damage compared to untreated controls.
Recent patents have highlighted the use of 4-Pyridinol derivatives in personal care compositions . These formulations often combine pyridine N-oxides with iron chelators to enhance antibacterial efficacy . This application is particularly relevant for skincare products aimed at treating acne or other bacterial skin infections.
Case Study: Enhanced Antibacterial Performance
A study showed that combining 4-Pyridinol N-Oxide with specific iron chelators resulted in significantly higher antibacterial activity compared to either component alone. This synergy suggests a novel approach for developing effective personal care products.
Propiedades
Número CAS |
108004-93-9 |
|---|---|
Fórmula molecular |
C6H6ClNO2 |
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
3-chloro-1-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3 |
Clave InChI |
DTRFWUYAZPSHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CN1O)Cl |
SMILES canónico |
CC1=C(C(=O)C=CN1O)Cl |
Sinónimos |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















